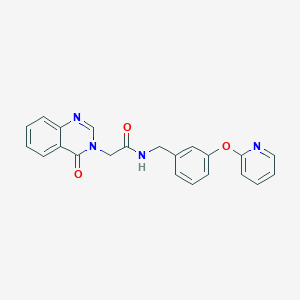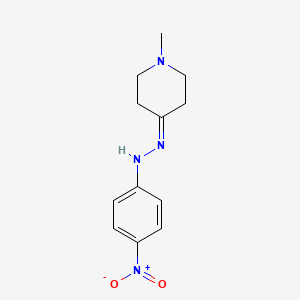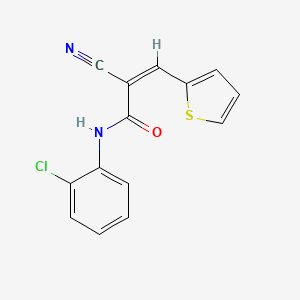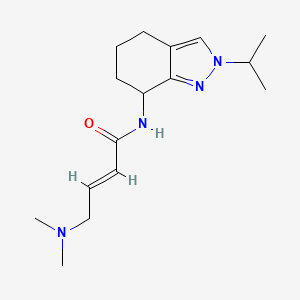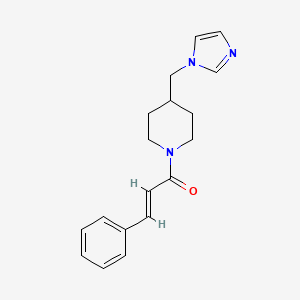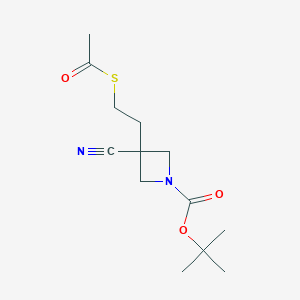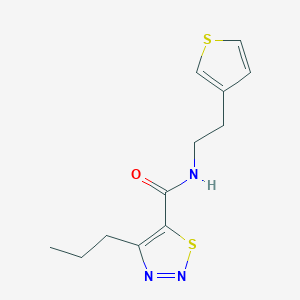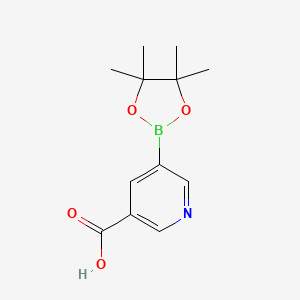
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is a chemical compound that is related to 2-Nitro-5-pyridineboronic acid pinacol ester .
Synthesis Analysis
The synthesis of this compound could involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in borylation reactions, which could be a key step in the synthesis of this compound .Physical and Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, has a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C . It’s reasonable to expect that this compound would have similar properties.Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Characterization
Synthesis and Structural Analysis
A study focused on the synthesis of boric acid ester intermediates, specifically mentioning compounds with a structural similarity to the requested chemical. These intermediates are crucial in organic synthesis, providing pathways to more complex molecules through substitution reactions. The research employed Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density functional theory (DFT) was utilized to calculate molecular structures, which were then compared with X-ray diffraction values, revealing consistency between DFT-optimized structures and crystallographic data. This study highlights the importance of such intermediates in the synthesis and detailed structural analysis of organic compounds (Huang et al., 2021).
Potential Biological Applications
Antimicrobial Activities
Research into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide explored the antimicrobial potential of these compounds. The study revealed that the synthesized compounds exhibited varying degrees of antimicrobial activity, suggesting the role of similar intermediates in developing new antimicrobial agents. This indicates the broader applicability of such chemical structures in medicinal chemistry and drug development (Bayrak et al., 2009).
Anti-inflammatory and Analgesic Activities
Another study synthesized derivatives of 5-amino-2-pyridinecarboxylic acids, assessing their potential as antihypertensive agents. While this paper focuses on antihypertensive activity, it underscores the versatility of pyridinecarboxylic acid derivatives in synthesizing compounds with significant biological activities, including anti-inflammatory and analgesic properties. This demonstrates the potential utility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid in the design and development of new therapeutic agents (Finch et al., 1978).
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid . These factors can affect how the compound interacts with its targets and how it is metabolized in the body.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used in borylation reactions . These reactions involve the addition of a boron atom to an organic molecule, which can significantly alter the molecule’s reactivity and interactions with other biomolecules .
Molecular Mechanism
It is known that similar compounds can participate in borylation reactions, which can influence the activity of enzymes and other biomolecules .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid in animal models .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(15)16)6-14-7-9/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTYOQPLTYTEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)
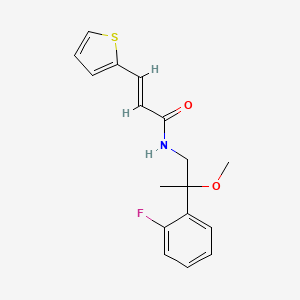

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)

